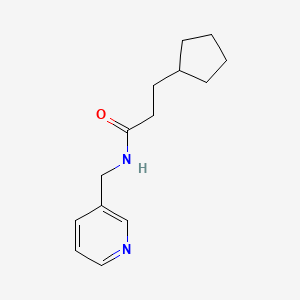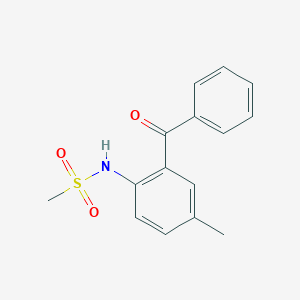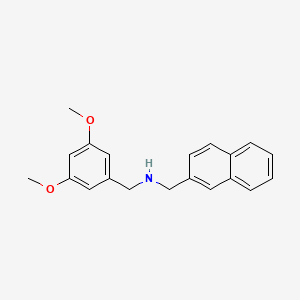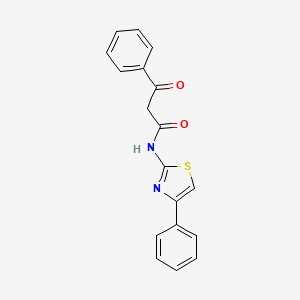
3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone, also known as ADI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ADI belongs to the class of thioxoimidazolidinones and has been found to exhibit various biochemical and physiological effects. In
科学的研究の応用
3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antibacterial properties. This compound has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been found to have immunomodulatory properties, making it a potential candidate for the treatment of autoimmune diseases.
作用機序
The mechanism of action of 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been found to inhibit the activity of histone deacetylases, which play a role in gene expression. Additionally, this compound has been found to inhibit the activity of protein kinase C, which is involved in cell signaling.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the replication of various viruses, including HIV and hepatitis C virus. Additionally, this compound has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, this compound has been found to exhibit low toxicity, making it a safe compound to work with. However, this compound has some limitations. It is relatively unstable and can degrade over time, making it difficult to store. Additionally, this compound has poor solubility in water, making it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone. One area of interest is the development of this compound-based drugs for the treatment of cancer and viral infections. Another area of interest is the study of this compound's potential use in treating neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in treating autoimmune diseases.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects and has been studied for its potential use in treating cancer, viral infections, and neurological disorders. While this compound has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand the mechanism of action of this compound and its potential use in treating various diseases.
合成法
The synthesis of 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone involves the reaction of 2-thioxo-4-imidazolidinone with aniline and 3-bromopropylamine. The reaction takes place in the presence of a catalyst and under controlled conditions. The resulting product is then purified using various techniques, including recrystallization and column chromatography.
特性
IUPAC Name |
3-anilino-5,5-dipropyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-3-10-15(11-4-2)13(19)18(14(20)16-15)17-12-8-6-5-7-9-12/h5-9,17H,3-4,10-11H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODRDWWTBAJUJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C(=O)N(C(=S)N1)NC2=CC=CC=C2)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-carboxybenzoyl)amino]isophthalic acid](/img/structure/B5888803.png)


![N-(2,5-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5888816.png)
![3-cyclopentyl-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5888821.png)
![4-[(4-isopropyl-3-methylphenoxy)methyl]-2,1,3-benzothiadiazole](/img/structure/B5888827.png)



![N'-[1-(4-bromophenyl)ethylidene]-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5888853.png)
![N-[2-methoxy-4-(propionylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5888869.png)

![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5888875.png)
